(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile
Description
(E)-2-((4-Chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring:
- A piperazine ring substituted with a 2,3-dimethylphenyl group at the C3 position, which may enhance lipophilicity and modulate receptor binding.
- An E-configuration across the C2=C3 double bond, ensuring planarity and conjugation within the acrylonitrile core.
This compound’s design suggests applications in medicinal chemistry, particularly targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the piperazine moiety, a common pharmacophore in neuroactive drugs .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-16-4-3-5-21(17(16)2)25-12-10-24(11-13-25)15-20(14-23)28(26,27)19-8-6-18(22)7-9-19/h3-9,15H,10-13H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXFWLMABQMEM-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Reacting 2,3-dimethylphenylamine with piperazine under appropriate conditions.
Sulfonylation: Introducing the sulfonyl group by reacting the piperazine derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride.
Acrylonitrile addition: Finally, the acrylonitrile moiety is introduced through a reaction with an appropriate acrylonitrile derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the nitrile group or other reducible moieties.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for conditions like cancer, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile would depend on its specific biological target. Generally, such compounds might:
Bind to specific receptors: Modulating their activity.
Inhibit enzymes: Blocking their catalytic function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous acrylonitrile derivatives:
Key Comparative Insights:
Substituent Effects on Binding and Activity
- The 4-chlorophenylsulfonyl group in the target compound contrasts with the pyridinylsulfonyl group in . The former’s electron-withdrawing nature may enhance receptor affinity compared to the latter’s π-π stacking capability.
- Piperazine vs. Piperidine/Pyrazole : Piperazine derivatives (target and ) are more likely to interact with amine receptors (e.g., dopamine D3 ), whereas pyrazole-containing analogs () may target enzymes or ion channels.
Structural Geometry The E-configuration is conserved across all analogs, maintaining conjugation and planarity critical for electronic interactions . Bond Length Variations: In , resonance-assisted hydrogen bonding (RAHB) shortens C–C bonds (1.418 Å vs. 1.345–1.386 Å in non-RAHB structures), a feature likely shared by the target compound due to its sulfonyl group .
Synthetic Utility
- Compounds like and serve as synthons for antimalarial or heterocyclic derivatives, highlighting the acrylonitrile core’s versatility. The target compound’s piperazine substituent may position it as a precursor for neuroactive agents .
Research Findings and Implications
- Receptor Selectivity : The 2,3-dimethylphenylpiperazine moiety in the target may confer selectivity toward dopamine D3 receptors over D2, similar to trends observed in substituted piperazine derivatives .
- Lipophilicity : Compared to ’s tert-butyl group, the target’s 2,3-dimethylphenylpiperazine balances lipophilicity and solubility, a critical factor in blood-brain barrier penetration.
Biological Activity
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a piperazine ring and a sulfonyl group attached to a phenyl moiety. The molecular formula is , and it features a nitrile functional group that may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors, particularly in the context of cancer therapy. The sulfonyl group may facilitate interactions with target enzymes involved in tumor progression.
- Antioxidant Properties : Compounds containing nitrile groups have been associated with antioxidant activities, potentially reducing oxidative stress in cells.
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, which could influence neuropharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds. For instance, derivatives of sulfonamide have shown significant inhibitory effects on various cancer cell lines:
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 5.2 | |
| Compound B | A549 (Lung cancer) | 3.8 | |
| Compound C | HeLa (Cervical cancer) | 4.5 |
These compounds often induce apoptosis and inhibit cell proliferation through various pathways, such as the modulation of Bcl-2 family proteins and caspase activation.
Anti-inflammatory Effects
In addition to antitumor activity, similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- Cytokine Inhibition : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
- Mechanism : This effect is likely due to the inhibition of NF-kB signaling pathways.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the effects of this compound on MCF-7 cells. The compound exhibited an IC50 value of 5.2 µM, indicating significant cytotoxicity compared to controls. Morphological assessments revealed typical apoptotic features such as chromatin condensation and cell shrinkage. -
Anti-inflammatory Study :
Another investigation focused on the anti-inflammatory potential of related compounds using LPS-stimulated macrophages. Results showed a marked decrease in TNF-alpha production when treated with concentrations above 10 µM, suggesting effective modulation of inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
